molecular formula C13H20N4O B12754573 1,1-Dimethyl-2-(2-morpholinophenyl)guanidine CAS No. 131677-86-6

1,1-Dimethyl-2-(2-morpholinophenyl)guanidine

Cat. No.: B12754573
CAS No.: 131677-86-6
M. Wt: 248.32 g/mol
InChI Key: YIMGGHGOVMBIJO-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-(2-morpholinophenyl)guanidine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a guanidine group substituted with a morpholine ring and two methyl groups

Preparation Methods

The synthesis of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to obtain diverse guanidines with yields up to 81%. The reaction conditions are typically mild, making this method suitable for industrial production.

Chemical Reactions Analysis

1,1-Dimethyl-2-(2-morpholinophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dimethyl-2-(2-morpholinophenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine involves its interaction with specific molecular targets and pathways. As an insulin secretagogue, it stimulates the release of insulin from pancreatic beta cells. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve the modulation of ion channels and signaling pathways related to insulin secretion .

Comparison with Similar Compounds

Properties

CAS No.

131677-86-6

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine

InChI

InChI=1S/C13H20N4O/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17/h3-6H,7-10H2,1-2H3,(H2,14,15)

InChI Key

YIMGGHGOVMBIJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N

Origin of Product

United States

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